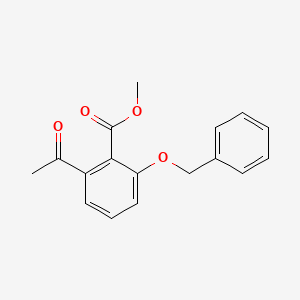

Methyl2-acetyl-6-(benzyloxy)benzoate

Description

BenchChem offers high-quality Methyl2-acetyl-6-(benzyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl2-acetyl-6-(benzyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

methyl 2-acetyl-6-phenylmethoxybenzoate |

InChI |

InChI=1S/C17H16O4/c1-12(18)14-9-6-10-15(16(14)17(19)20-2)21-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3 |

InChI Key |

DXJAPNGXNJGPRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to Acetylated Benzyloxy/Benzoyloxy Methyl Benzoate Furanosides in Nucleoside Synthesis

The synthesis of highly modified nucleoside analogues—the backbone of modern antiviral and antineoplastic pharmacopeia—relies heavily on the precise stereochemical control of glycosidic bond formation. In this domain, a specific class of highly functionalized carbohydrate intermediates, broadly categorized as acetylated benzyloxy (or benzoyloxy) methyl benzoate furanosides , serve as the premier electrophilic glycosyl donors.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for utilizing these protected furanose donors in the Vorbrüggen glycosylation, a cornerstone reaction in pharmaceutical drug development.

Chemical Identity & Structural Causality

The nomenclature "acetylated benzyloxy methyl benzoates" refers to a family of protected ribofuranose, deoxyribofuranose, or tetrahydrofuran derivatives. Their structural architecture is not arbitrary; every functional group is engineered to serve a specific mechanistic or protective purpose during API (Active Pharmaceutical Ingredient) synthesis:

-

C1-Acetate (The Leaving Group): The anomeric position is acetylated because the acetate group is an excellent leaving group under Lewis acid catalysis, rapidly forming the requisite oxocarbenium ion without requiring harsh, degradation-inducing conditions.

-

C2-Benzoyl/Benzyloxy (The Stereodirector): A bulky ester or ether at the C2 position is critical. Esters (like benzoates) provide anchimeric assistance (neighboring group participation), physically blocking the α -face of the furanose ring and forcing the incoming nucleobase to attack from the β -face.

-

C5-Benzoyloxymethyl (The Stabilizer): The bulky benzoate at the C5 position prevents unwanted side reactions and provides lipophilicity, ensuring the intermediate remains soluble in organic solvents like dichloromethane (DCM) or acetonitrile (MeCN) during the reaction.

Table 1: Critical Furanoside Donors in Commercial Drug Development

| CAS Number | Chemical Nomenclature | Key Structural Modification | Target API / Application |

| [6974-32-9][1] | 1-O-Acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose | Per-benzoylated ribose | Clofarabine, Azacitidine |

| [2082745-02-4][2] | ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-yl)methyl benzoate | C3-gem-difluoro substitution | Gemcitabine intermediates |

| [149623-91-6][3] | (2R,3R,4R,5S)-5-Acetoxy-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate | C4-fluoro substitution | Sofosbuvir / Fluorinated nucleosides |

| [51255-12-0][4] | 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose | 2-Deoxy modification | Decitabine, Cladribine |

Mechanistic Framework: The Vorbrüggen Glycosylation

The coupling of an acetylated benzoate donor with a nucleobase is governed by the [Vorbrüggen glycosylation mechanism][5]. The causality behind the reagent selection is rooted in the need to balance thermodynamic stability with kinetic reactivity.

When Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is introduced, it acts as a highly fluorophilic and oxophilic Lewis acid. It coordinates with the carbonyl oxygen of the C1-acetate, facilitating its departure and generating a highly reactive oxocarbenium ion. If a C2-benzoyl group is present, its carbonyl oxygen will intramolecularly attack the anomeric center, forming a 1,2-acyloxonium ion. This intermediate physically shields the α -face. Consequently, the silylated nucleobase is forced to attack via the β -face, yielding the pharmacologically active β -nucleoside.

Logical pathway of Vorbrüggen glycosylation utilizing neighboring group participation.

Table 2: Quantitative Optimization of Glycosylation Parameters

| Lewis Acid | Silylating Agent | Solvent | Typical β : α Ratio | API Suitability & Notes |

| TMSOTf (1.2 eq) | BSA (2.0 eq) | MeCN / DCE | > 95:5 | High. Avoids heavy metals; preferred for FDA-compliant routes. |

| SnCl 4 (1.5 eq) | HMDS (Excess) | DCM | 85:15 | Low. Tin toxicity requires rigorous downstream scavenging. |

| BF 3 ·OEt 2 (2.0 eq) | BSTFA (1.5 eq) | Toluene | 70:30 | Moderate. Weaker Lewis acid; leads to lower yields with deactivated bases. |

Self-Validating Experimental Protocol

To ensure reproducibility across different batches of acetylated benzyloxy methyl benzoates (e.g., CAS 6974-32-9), the following protocol is designed as a self-validating system . Each critical phase contains an In-Process Control (IPC) that must be met before proceeding, ensuring that failures are caught immediately rather than after final purification [6].

Phase 1: Nucleobase Silylation

-

Charge a flame-dried, argon-purged flask with the target nucleobase (1.0 eq) and anhydrous Acetonitrile (MeCN, 10 mL/g).

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq). Causality: BSA is a stronger silylating agent than HMDS and produces liquid byproducts, preventing reactor fouling.

-

Heat the suspension to 80°C for 30–60 minutes.

-

Self-Validation Check (IPC 1): The reaction must transition from a cloudy suspension to a completely clear, homogeneous solution. This visual confirmation proves the lipophilic silylated nucleobase has successfully formed. If the solution remains cloudy, add an additional 0.5 eq of BSA.

Phase 2: Stereoselective Glycosylation

-

Cool the homogeneous solution to 0°C.

-

Add the acetylated furanose donor (e.g., CAS 6974-32-9) (1.1 eq) dissolved in minimal anhydrous MeCN.

-

Dropwise Addition: Slowly add TMSOTf (1.2 eq) over 15 minutes. Causality: Rapid addition causes exothermic spikes that degrade the oxocarbenium ion, leading to furanose ring-opening and black tar formation.

-

Warm the reaction to room temperature and stir for 2–4 hours.

-

Self-Validation Check (IPC 2): Quench a 0.1 mL aliquot in saturated NaHCO 3 and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 1:1). The donor spot should be completely consumed.

Phase 3: Quench, Isolation, and Stereochemical Validation

-

Quench the bulk reaction by pouring it into an ice-cold saturated aqueous NaHCO 3 solution (equal volume). Causality: Immediate neutralization prevents acid-catalyzed anomerization (conversion of the kinetic β -product to the thermodynamic α -product).

-

Extract with Dichloromethane (3 x 20 mL/g), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Self-Validation Check (IPC 3 - Critical): Obtain a crude 1 H NMR spectrum. Locate the anomeric proton (H1'). For a β -ribofuranoside, H1' will appear as a doublet with a coupling constant ( J1′,2′ ) of ~4–8 Hz. The α -anomer typically exhibits a much smaller coupling constant ( J1′,2′ < 2 Hz) or appears as a singlet. Calculate the β : α ratio directly from the crude NMR integration to validate the stereodirecting efficacy of the C2-protecting group.

Step-by-step experimental workflow featuring integrated self-validation checkpoints.

Conclusion

Acetylated benzyloxy and benzoyloxy methyl benzoate furanosides are indispensable building blocks in modern medicinal chemistry. By leveraging the leaving group propensity of the C1-acetate and the stereodirecting power of C2-benzoates, chemists can utilize the Vorbrüggen protocol to achieve highly stereoselective syntheses of β -nucleosides. Adherence to strict anhydrous conditions, appropriate Lewis acid selection (TMSOTf), and rigorous in-process NMR validation ensures high-yielding, scalable routes suitable for API manufacturing.

References

-

PubChem . beta-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate (CAS 6974-32-9). National Center for Biotechnology Information.[Link]

-

ACS Publications . A Stereoselective Process for the Manufacture of a 2′-Deoxy- β -d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development.[Link]

-

MDPI / PMC . First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside. Marine Drugs.[Link]

Physicochemical Profiling & Molecular Weight Derivation

Title: Molecular Characterization and Synthetic Utility of Methyl 2-acetyl-6-(benzyloxy)benzoate: A Comprehensive Technical Guide

Executive Summary In the realm of advanced organic synthesis and drug discovery, orthogonal building blocks are the cornerstone of constructing complex molecular architectures. Methyl 2-acetyl-6-(benzyloxy)benzoate (MABB) is a highly functionalized, versatile intermediate frequently utilized in the total synthesis of bioactive polyketides, flavonoids, and targeted kinase inhibitors. As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of MABB. This guide details its precise molecular weight derivation, the analytical methodologies required for its validation, and field-proven synthetic protocols, complete with the mechanistic causality behind each experimental choice.

Before deploying any intermediate in a multi-step synthetic campaign, rigorous physicochemical profiling is mandatory. The structural integrity of Methyl 2-acetyl-6-(benzyloxy)benzoate relies on three functional groups attached to a central benzene ring: a methyl ester at position 1, an acetyl group at position 2, and a benzyloxy ether at position 6.

By mapping the atomic composition, we derive the chemical formula C17H16O4 [1]. The exact molecular weight is calculated based on standard atomic weights:

-

Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol

-

Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

-

Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

This yields a molar mass of 284.31 g/mol [2][3].

Table 1: Key Physicochemical Properties of C17H16O4

| Property | Value | Analytical Significance |

| Molecular Formula | C17H16O4 | Defines isotopic distribution patterns in MS. |

| Molecular Weight | 284.31 g/mol | Standard reference for stoichiometric calculations. |

| Monoisotopic Exact Mass | 284.104859 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Hydrogen Bond Donors | 0 | Indicates lack of free hydroxyl/amine groups, confirming complete protection. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and chromatographic retention times (e.g., normal-phase silica). |

Analytical Methodologies for Molecular Weight Verification

To ensure a self-validating experimental system, the theoretical molecular weight must be empirically confirmed using orthogonal analytical techniques.

High-Resolution Mass Spectrometry (HRMS) Using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the gold standard for exact mass verification. Because MABB lacks basic amine groups but contains multiple oxygen atoms, it readily coordinates with protons and sodium ions in the ESI source.

-

Expected Adducts: The analyst should calibrate the instrument to detect the protonated molecule [M+H]+ at m/z 285.1127 and the sodium adduct [M+Na]+ at m/z 307.0946[4].

-

Causality: Observing the exact mass within a <5 ppm error margin definitively rules out isobaric impurities or incomplete reactions (such as the unbenzylated precursor, which would appear at m/z 195.0657).

Nuclear Magnetic Resonance (NMR) Spectroscopy While HRMS confirms the molecular weight, 1H and 13C NMR confirm the regiochemistry.

-

Causality: A common pitfall in phenoxide alkylation is competing C-alkylation. The successful O-benzylation is self-validated in the 1H NMR spectrum by the appearance of a sharp singlet integrating to 2H at approximately δ 5.1–5.3 ppm, corresponding to the benzylic methylene protons (–O–CH2–Ph). The absence of unexpected aliphatic multiplets ensures that C-benzylation did not occur[5].

Synthetic Workflow: Selective O-Benzylation

The synthesis of MABB typically proceeds via the selective O-benzylation of its phenolic precursor, Methyl 2-acetyl-6-hydroxybenzoate. The protocol below is engineered to maximize yield while preventing side reactions.

Step-by-Step Protocol:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 2-acetyl-6-hydroxybenzoate (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (1.5 to 2.0 equivalents) to the solution and stir at 0 °C for 15 minutes[6].

-

Causality: K2CO3 is specifically chosen over stronger bases like Sodium Hydride (NaH). The phenol is sufficiently acidic (pKa ~10) to be deprotonated by K2CO3. A stronger base or aqueous conditions could trigger the unwanted saponification (hydrolysis) of the methyl ester at position 1.

-

-

Alkylation: Add Benzyl Bromide (BnBr) (1.2 equivalents) dropwise via a syringe.

-

Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion relatively "naked" and highly nucleophilic, driving the SN2 substitution with the electrophilic benzyl bromide to rapid completion[5].

-

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1) until the starting material is consumed.

-

Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield pure Methyl 2-acetyl-6-(benzyloxy)benzoate.

Caption: Synthetic workflow from phenolic precursor to final API via O-benzylation.

Downstream Applications in Drug Development

In pharmaceutical development, MABB is rarely the final Active Pharmaceutical Ingredient (API). Instead, its 284.31 g/mol framework serves as a stable, orthogonally protected scaffold. The acetyl group at position 2 can undergo aldol condensations with benzaldehydes to form chalcones, which are subsequently cyclized into flavonoids.

Once the core skeleton is constructed, the benzyl ether at position 6 is cleaved (typically via catalytic hydrogenation using Pd/C and H2) to reveal a free hydroxyl group. This unmasked phenol is critical for binding interactions within the active sites of target proteins. For example, synthetic flavonoids derived from this pathway are potent inhibitors of the PI3K/AKT signaling cascade, a pathway frequently hyperactivated in oncology.

Caption: Inhibition of the PI3K/AKT signaling pathway by the MABB-derived API.

References

-

PubChem (National Institutes of Health). "CID 14188813 | C17H16O4 - PubChem." Accessed March 2026. URL:[Link]

-

Wikipedia. "C17H16O4 - Exact Mass and Molar Mass." Accessed March 2026. URL:[Link]

-

WebQC. "Molar Mass Calculator: C17H16O4." Accessed March 2026. URL:[Link]

-

National Center for Biotechnology Information (PMC). "Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems." PMC6100494. Accessed March 2026. URL:[Link]

-

Heterocycles (Clockss Archive). "Analysis of Benzylation Products of (+)-Catechin." Accessed March 2026. URL: [Link]

Sources

- 1. CID 14188813 | C17H16O4 | CID 14188813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C17H16O4 - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Applications of Methyl 2-acetyl-6-(benzyloxy)benzoate in Advanced Chemical Synthesis and Agrochemical Development

Structural Rationale & Chemical Reactivity

As a Senior Application Scientist navigating the complexities of polyketide-derived scaffolds, the selection of appropriate protecting groups is paramount to synthetic success. Methyl 2-acetyl-6-(benzyloxy)benzoate represents a highly versatile, orthogonally protected building block. It is the O-benzyl protected derivative of methyl 2-acetyl-6-hydroxybenzoate, a well-documented intermediate in the synthesis of complex agrochemicals and pharmaceuticals[1].

The causality behind utilizing the benzyloxy (-OBn) group rather than a free phenol or a silyl ether lies in its specific reactivity profile:

-

Suppression of Acidity and Nucleophilicity: The free phenol of the 6-hydroxybenzoate core is highly acidic (pKa ~8-9) due to intramolecular hydrogen bonding with the adjacent ester and acetyl carbonyls. In base-catalyzed reactions (e.g., aldol condensations at the acetyl methyl group), the free phenol would rapidly deprotonate, forming an unreactive phenoxide that halts the desired enolate chemistry. The benzyl ether masks this acidity.

-

Orthogonal Stability: Unlike silyl ethers (which are labile to fluoride or strong bases) or acetate esters (which are susceptible to nucleophilic acyl substitution), the benzyl ether is exceptionally stable to both strongly basic and mildly acidic conditions.

-

Clean Cleavage: It can be quantitatively removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, revealing the reactive phenol only when required for final coupling steps.

Agrochemical Pipeline: The Pyriminobac-methyl Pathway

One of the most significant industrial applications of the 2-acetyl-6-hydroxybenzoate core is in the synthesis of Pyriminobac-methyl , a highly selective pyrimidine salicylic acid herbicide. Pyriminobac-methyl functions as a potent inhibitor of acetolactate synthase (ALS), effectively halting branched-chain amino acid biosynthesis in target weeds like Echinochloa crus-galli (barnyard grass) without injuring rice crops[2].

In advanced synthetic routes, the benzyloxy-protected precursor is utilized to prevent side reactions during the oximation of the acetyl group. Once the methoxyimine is successfully formed, the benzyl group is cleaved, and the resulting phenol is coupled with a pyrimidine electrophile.

Fig 1. Synthetic workflow from the benzyloxy precursor to Pyriminobac-methyl.

Pharmaceutical Pipeline: Oxygen Heterocycle Synthesis

Beyond agrochemicals, this molecule is a privileged scaffold for drug discovery. The spatial arrangement of the ester, the acetyl group, and the protected oxygen mimics the polyketide folding patterns found in nature.

By subjecting the acetyl group to a Claisen-Schmidt condensation with various benzaldehydes, chemists can generate chalcone intermediates. Subsequent debenzylation triggers a spontaneous or acid-catalyzed intramolecular cyclization, yielding chromones and flavonoids . Alternatively, treating the ester with a strong base (like LDA) generates an ester enolate that can attack the acetyl carbonyl, leading to isocoumarin derivatives—a motif frequently found in antifungal and anti-inflammatory natural products.

Fig 2. Divergent synthesis of oxygen heterocycles from the protected benzoate.

Comparative Reactivity Profile

To justify the use of the benzyloxy-protected variant over the commercially available free phenol[3], we must analyze their behavior under standard synthetic conditions. The table below summarizes the quantitative and qualitative differences dictating their application.

| Parameter | Methyl 2-acetyl-6-hydroxybenzoate (Free Phenol) | Methyl 2-acetyl-6-(benzyloxy)benzoate (Protected) | Synthetic Implication |

| Phenolic pKa | ~8.5 (Highly acidic due to H-bonding) | N/A (Etherified) | Free phenol quenches basic reagents (e.g., LDA, NaH). |

| Nucleophilicity | High (Phenoxide formation in base) | Negligible | Protected form prevents unwanted O-alkylation side reactions. |

| Solubility (Non-polar) | Moderate (H-bonding limits lipophilicity) | High | Benzyl group enhances solubility in DCM, THF, and Toluene. |

| Oximation Yield | ~80-88% (Requires careful pH control)[1] | >95% (Clean conversion) | Protection prevents competitive benzisoxazole cyclization. |

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific operations are performed.

Protocol A: Synthesis of Methyl 2-(1-(methoxyimino)ethyl)-6-(benzyloxy)benzoate

Objective: Convert the acetyl group to a methoxyimine while leaving the ester and benzyl ether intact.

-

Reagent Preparation: In an oven-dried 250 mL round-bottom flask, dissolve Methyl 2-acetyl-6-(benzyloxy)benzoate (10.0 mmol) in absolute ethanol (50 mL).

-

Activation: Add methoxyamine hydrochloride (12.5 mmol) and anhydrous potassium acetate (12.5 mmol). Causality: Methoxyamine HCl is a stable salt, but the free amine must be liberated in situ. Potassium acetate acts as a mild base to neutralize the HCl, buffering the solution to a slightly acidic pH (~4.5-5.0), which is the optimal kinetic window for imine formation without hydrolyzing the methyl ester.

-

Reaction: Stir the suspension at ambient temperature for 12 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (UV active, lower Rf) should completely disappear, replaced by a new, higher Rf spot (the less polar oxime ether).

-

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (100 mL) and Deionized Water (50 mL). The water dissolves the KCl byproduct.

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methoxyimine intermediate as a pale yellow oil.

Protocol B: Catalytic Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl protecting group to reveal the reactive phenol for downstream pyrimidine coupling.

-

Inert Atmosphere Setup: Dissolve the methoxyimine intermediate (8.0 mmol) in MS-grade Methanol (40 mL) in a 100 mL flask. Purge the solution by bubbling Argon or Nitrogen gas through it for 10 minutes. Causality: Methanol vapor combined with dry Palladium on Carbon (Pd/C) and atmospheric oxygen is highly pyrophoric. Inerting the system is a critical safety and validation step.

-

Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd).

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4 hours.

-

IPC: Monitor via TLC. The debenzylated product (free phenol) will have a significantly lower Rf and will stain intensely with Ferric Chloride (FeCl₃) solution, confirming the presence of a free phenolic OH.

-

Filtration: Purge the flask with Argon to remove residual H₂. Filter the suspension through a tight pad of Celite. Causality: Celite traps the finely divided, potentially reactive Pd/C particles, preventing them from igniting upon drying and ensuring no heavy metal contamination in the final API intermediate.

-

Concentration: Evaporate the filtrate to afford Methyl 2-(1-(methoxyimino)ethyl)-6-hydroxybenzoate, ready for coupling to synthesize Pyriminobac-methyl[4].

References

- Cookechem (n.d.). methyl 2-acetyl-6-hydroxybenzoate , 98% , 136192-85-3. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVzlMOodWW697cwlyk_0STO0Ogg7ciwUb2Y5hQWLMVyYIH7QM9gv4-2AdkRd-i4-FVz6gyZtKs9ykG0wTN4P8J2_A93yRiNTtI8A6xg8LmfTp0PGQhzNrcfEnY0OVSxDUSLr9n1i_lUsQ=]

- ChemicalBook (n.d.). methyl 2-acetyl-6-hydroxybenzoate CAS#: 136192-85-3. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiAJiO-KZ3yZmJy-4WdnV-zvrgd0NzMA7U5BYAE2I1KAWp-7_Rx2LTl0hpw37ioRzWeIpLQEKrKd2O5Ik8U0LyYIW93CaUonQlVl0UXbOwZHmgXlLL2GsCeoceVFljsKBoKNWYIHyksPEz2zqAXkUONvPo-xHi_2HThV4lxG3iW9zz]

- Google Patents (2021). CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXm2Jd6quo5evn9iWVUKxRltwMMHD4u05Q6LbsQaIc7A1Tz_dFnq3ubhFWEd7mR-DpUKRCQFiFCTKjtd7s_3brm9dN9C784THn3YsjV9Z5ElcyDQr_a2KMzye3a81KIdWxrbtntVSmclTwIEg=]

- PubChem (2025). Pyriminobac-methyl | C17H19N3O6 | CID 9604652. National Institutes of Health. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjFVS34U_ZEr665rAOnHvRsejqhIXij7by0z6oCulbMbs0HlREBDXKDsWLnMXB89_icLTjOhN6McdOugrZFOa9tBMs1RrXjfCMPodusu2rCU8yKSoZ_balhKZ1VhxAGGwXHDRzqZ0x0VR9_gdAgoQ6dSlSFDrtJQ==]

- Google Patents (2021). CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl (Detailed Description). Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJGo8ac7MPS225EgTuqsyqGouKjn4yLYOJ3t65n1FwUDEP69100rk9zZ2nva0FWegApDjdyxi3z1AM7yLkBqEDcBXFKkg1Jt8SNuEriBjCXT2JrYgPnaMUZ_VEWD9y4Smq-9LH3kghHs0WNLM=]

- Copernicus.org (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. SOIL, 8, 237–252. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOkm65WimWl12K1pOH1_VyWZSHRNoSOJyzuStPmEuGl88VhwENrWpA5toWtZG_Y_W5x-z60y1nYZGMAK3-IVyHCz_E0NEJgIEM1HUL_aWp0FwVHdHYz-8jJJ9ruBJG09qCLo_zVECHj4D1kA==]

- J-Stage (1998). Synthetic Approach for Discovery and Development of Novel Rice Herbicide, Pyriminobac-methyl. Journal of Synthetic Organic Chemistry, Japan. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJMb9mX5ci3Rom6-VatKjtbkrcAz_pRzfzZCW4UgdT59g5l6DDZvFVAeSzAFFgHNTMF-R6rZUxd9ipKDiyVjWLSvdfKrkiriyJwGw3Dmi3GZ6WfOf1iDUH9dSHx9RmxxNu56zafiuJDu8UeDsWvDzQXaZPf-kxh5ekMWCpn2AIyeQdzQHRXPUr9EbWsMRyGESwsOdn5hRQZA==]

Sources

- 1. CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl - Google Patents [patents.google.com]

- 2. Synthetic Approach for Discovery and Development of Novel Rice Herbicide, Pyriminobac-methyl [jstage.jst.go.jp]

- 3. methyl 2-acetyl-6-hydroxybenzoate CAS#: 136192-85-3 [amp.chemicalbook.com]

- 4. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

role of Methyl 5-acetyl-2-(benzyloxy)benzoate in Salmeterol synthesis

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 27475-09-8: methyl 5-acetyl-2-(benzyloxy)benzoate [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

Methodological & Application

Introduction: The Strategic Protection of Phenols in Complex Synthesis

An Application Note for the Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate

In the landscape of organic synthesis and drug development, the selective modification of multifunctional molecules is a cornerstone of innovation. Phenolic hydroxyl groups, while being valuable functional handles, often require protection to prevent unwanted side reactions during subsequent synthetic transformations. Benzylation, the process of adding a benzyl group (Bn), stands out as a robust and widely adopted strategy for protecting alcohols and phenols. The resulting benzyl ether is stable to a wide range of reaction conditions, yet can be readily cleaved under mild hydrogenolysis conditions, making it an almost ideal protective group.

This technical guide provides a comprehensive protocol for the benzylation of methyl 5-acetyl-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals, most notably the long-acting β2-adrenergic agonist, Salmeterol.[1][2] The reaction proceeds via the classic Williamson ether synthesis, a reliable and high-yielding method for forming ethers from an alkoxide and an alkyl halide.[3][4] By explaining the causality behind each experimental choice, this document serves as both a practical guide for laboratory execution and an educational resource for researchers, scientists, and drug development professionals.

Reaction Mechanism: The Sₙ2 Pathway of Williamson Ether Synthesis

The benzylation of methyl 5-acetyl-2-hydroxybenzoate is a prime example of the Williamson ether synthesis, which operates through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][5] The process can be dissected into two critical steps:

-

Deprotonation: The weakly acidic phenolic proton of methyl 5-acetyl-2-hydroxybenzoate is abstracted by a base, in this case, potassium carbonate (K₂CO₃). This generates a nucleophilic phenoxide ion. While stronger bases like sodium hydride (NaH) could be used, potassium carbonate is sufficient for deprotonating phenols and offers advantages in terms of safety, cost, and ease of handling.[6]

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. In a concerted fashion, the phenoxide forms a new carbon-oxygen bond while the carbon-bromine bond is broken, displacing the bromide ion as the leaving group.[3][5]

This reaction is most efficient with primary alkyl halides like benzyl bromide, as secondary and tertiary halides are prone to undergoing a competing elimination (E2) reaction.[7]

Caption: The Sₙ2 mechanism for the benzylation reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted as needed. All operations involving volatile solvents and hazardous reagents must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Suggestion | Notes |

| Methyl 5-acetyl-2-hydroxybenzoate | C₁₀H₁₀O₄ | 194.18 | 616-53-5 | >98% Purity | Starting material. |

| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | >98% Purity | Lachrymator and corrosive. Handle with extreme care.[8][9] |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Fine powder, >99% | Base. Must be anhydrous to avoid unwanted side reactions. |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS Grade or higher | Reaction solvent. A polar aprotic solvent is ideal as it solubilizes the reactants but does not interfere with the nucleophile.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | Extraction solvent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Recrystallization & TLC eluent. |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Recrystallization & TLC eluent. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Reagent Grade | Drying agent. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | --- | --- | --- | Used in aqueous workup to neutralize any acidic impurities. |

| Brine (Saturated NaCl Solution) | NaCl(aq) | --- | --- | --- | Used in aqueous workup to reduce the solubility of the organic product in the aqueous layer. |

Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for recrystallization

-

Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

Safety Precautions

-

Benzyl Bromide: Is a potent lachrymator (causes tears), corrosive, and causes severe skin and eye irritation.[8][9] It is harmful if inhaled or swallowed.[8] Always handle benzyl bromide in a well-ventilated fume hood while wearing chemical splash goggles, a face shield, nitrile gloves, and a lab coat.[10] Have an emergency eyewash and shower readily available.

-

Potassium Carbonate: Causes skin and serious eye irritation.[11][12] Avoid creating dust.[11] Wear appropriate PPE.

-

Solvents: Acetone, dichloromethane, ethyl acetate, and hexane are flammable and volatile. Keep away from ignition sources. Ensure proper ventilation.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-acetyl-2-hydroxybenzoate (1.0 eq., e.g., 5.0 g, 25.7 mmol).

-

Add anhydrous potassium carbonate (2.0 eq., e.g., 7.1 g, 51.5 mmol). The use of excess base ensures complete deprotonation of the phenol.[13]

-

Add acetone (approx. 50 mL) to the flask. The exact volume is not critical but should be sufficient to create a stirrable suspension.

-

Attach a reflux condenser to the flask.

-

-

Addition of Benzyl Bromide:

-

While stirring the suspension at room temperature, add benzyl bromide (1.2 eq., e.g., 3.68 mL, 30.9 mmol) dropwise using a syringe or dropping funnel over 5-10 minutes.[13] A slight excess of the alkylating agent helps drive the reaction to completion.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 56 °C for acetone) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours.[1]

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solids with a small amount of fresh acetone.[1]

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).[1] This removes any remaining acidic impurities and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.[1]

-

-

Purification:

-

The most common method for purifying the product is recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Workflow and Data Summary

The entire process from setup to purification is a sequential workflow designed to maximize yield and purity.

Caption: Experimental workflow for the benzylation protocol.

Quantitative Data and Expected Results

| Parameter | Value | Reference |

| Stoichiometry | ||

| Methyl 5-acetyl-2-hydroxybenzoate | 1.0 eq | [1] |

| Benzyl Bromide | 1.1 - 1.5 eq | [7][13] |

| Potassium Carbonate | 2.0 - 3.0 eq | [13] |

| Reaction Conditions | ||

| Solvent | Acetone or DMF | [13][14] |

| Temperature | 50 - 100 °C (Reflux) | [1][3] |

| Time | 4 - 12 hours | [1][13] |

| Product Information | ||

| Product Name | Methyl 5-acetyl-2-(benzyloxy)benzoate | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [13] |

| Molecular Weight | 284.31 g/mol | [13] |

| Appearance | White to off-white solid | [13] |

| Melting Point | 69 - 72 °C | [13] |

| Expected Outcome | ||

| Yield | > 85% (after purification) | - |

| Purity | > 98% (by NMR/HPLC) | - |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient base or inactive (hydrated) base. 2. Reaction time is too short or temperature is too low. 3. Benzyl bromide has degraded. | 1. Use freshly dried, anhydrous K₂CO₃. Consider adding an additional 0.5 eq. 2. Extend the reaction time and ensure proper reflux temperature is maintained.[7] 3. Use fresh, pure benzyl bromide. |

| Low Yield | 1. Incomplete reaction (see above). 2. Product loss during work-up or recrystallization. 3. Competing elimination (E2) reaction, though unlikely with a primary halide.[7] | 1. Address the causes of incomplete reaction. 2. Ensure careful transfers. Use minimal hot solvent for recrystallization to avoid redissolving the product. 3. Confirm the purity of the benzyl bromide. |

| Oily Product / Fails to Crystallize | 1. Presence of impurities (e.g., unreacted benzyl bromide, side products). 2. Residual solvent. | 1. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[15] 2. Ensure the product is thoroughly dried under high vacuum. |

| Formation of Side Products | 1. Acetone can undergo a base-catalyzed aldol condensation.[16] 2. C-alkylation of the aromatic ring can occur but is generally disfavored over O-alkylation under these conditions.[16] | 1. If aldol side products are a major issue, switch the solvent to N,N-dimethylformamide (DMF) or acetonitrile.[3] 2. Ensure the reaction is not overheated for prolonged periods. O-alkylation is kinetically favored. |

References

-

SDFine. (n.d.). BENZYL BROMIDE - GHS Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

-

chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Name of Reaction. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

AKJournals. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from [Link]

-

Armand Products. (2023, March 29). Potassium Carbonate Anhydrous All Grades SDS. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021, March 22). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant,antimicrobial, enzyme inhibition, and cytotox. Retrieved from [Link]

-

Redox. (2020, December 18). SAFETY DATA SHEET POTASSIUM CARBONATE REVISION 5. Retrieved from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

- Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.

-

ASHTA Chemicals. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]

-

Breckland Scientific Supplies Ltd. (2023, January 12). Potassium Carbonate Anhydrous - SAFETY DATA SHEET. Retrieved from [Link]

-

The Hive. (2004, January 26). Phenol Alkylation using Cs2CO3 as base. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]

-

Organic Preparations and Procedures International. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Retrieved from [Link]

-

Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

-

Reddit. (2021, August 5). Williamson ether synthesis of phenacet.... Retrieved from [Link]

- Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.

-

ACS Publications. (2008, April 11). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. Retrieved from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

IRIS. (n.d.). Mustard Carbonate Analogues as Sustainable Reagents for the Aminoalkylation of Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. westliberty.edu [westliberty.edu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. armandproducts.com [armandproducts.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Williamson_ether_synthesis [chemeurope.com]

Application Notes and Protocols: Methyl 2-acetyl-6-(benzyloxy)benzoate as a Versatile Pharmaceutical Intermediate

Executive Summary & Strategic Rationale

Methyl 2-acetyl-6-(benzyloxy)benzoate is a highly specialized, sterically hindered organic building block utilized in advanced pharmaceutical synthesis. Featuring a 1,2,6-trisubstituted aromatic framework, this compound provides a unique structural scaffold for developing complex active pharmaceutical ingredients (APIs), including substituted pyrimidines, targeted kinase inhibitors, and novel beta-agonists[1][2].

The strategic installation of a benzyloxy (-OBn) group at the 6-position serves a critical dual purpose in multi-step synthesis. First, it acts as a robust protecting group for the highly reactive phenolic hydroxyl found in its direct precursor, methyl 2-acetyl-6-hydroxybenzoate[3]. Second, its steric bulk effectively shields the adjacent methyl ester at the 1-position. This orthogonal protection strategy allows for highly regioselective transformations at the 2-acetyl group without triggering unwanted side reactions such as lactonization, ester cleavage, or premature cyclization.

Structural Logic & Mechanistic Causality

When designing synthetic routes utilizing this intermediate, researchers must account for the electronic and steric interplay of its three functional groups. The rational design of this intermediate is mapped below:

Caption: Structural logic and functional group orthogonality of the 1,2,6-trisubstituted intermediate.

-

The Phenol Protection (O-Benzylation): The free phenol in methyl 2-acetyl-6-hydroxybenzoate is prone to oxidation and can interfere with electrophilic additions[3]. Benzylation is explicitly chosen over standard alkylation (e.g., methylation) because the benzyl ether is highly stable to the basic conditions required for subsequent aldol condensations, yet it can be orthogonally cleaved via mild palladium-catalyzed hydrogenolysis (Pd/C, H₂) at the final stage of API synthesis[2].

-

Regioselective Alpha-Bromination: The protected intermediate can undergo alpha-bromination at the acetyl group. The electron-donating nature of the benzyloxy group enriches the aromatic ring, but the steric hindrance prevents electrophilic aromatic substitution, directing the bromonium ion exclusively to the enolized acetyl group[2].

Experimental Workflows

The following validated protocols detail the synthesis of the protected intermediate and its subsequent downstream activation.

Caption: Synthetic workflow from methyl 2-acetyl-6-hydroxybenzoate to final API via benzylation.

Protocol 1: Synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate

Objective: To protect the phenolic hydroxyl group of methyl 2-acetyl-6-hydroxybenzoate via O-benzylation, preventing interference in downstream reactions.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1.0 equivalent of methyl 2-acetyl-6-hydroxybenzoate[3] in anhydrous N,N-Dimethylformamide (DMF) (approximately 10 mL/g of substrate).

-

Base Addition: Add 1.5 equivalents of finely powdered anhydrous potassium carbonate (K₂CO₃).

-

Causality: K₂CO₃ is specifically chosen because its mild basicity (pKa ~10.3) is sufficient to deprotonate the phenol without triggering the hydrolysis of the methyl ester or initiating aldol self-condensation of the acetyl group[2].

-

-

Catalysis: Add 0.05 equivalents of tetrabutylammonium bromide (TBAB).

-

Causality: TBAB acts as a phase-transfer catalyst. It increases the solubility and nucleophilicity of the phenoxide ion in the organic phase, thereby accelerating the Sₙ2 substitution[2].

-

-

Alkylation: Dropwise add 1.2 equivalents of benzyl bromide (BnBr) at room temperature. Once the addition is complete, elevate the temperature to 60°C and stir for 8-12 hours[2].

-

Monitoring & Workup: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Upon complete consumption of the starting material, cool the mixture to 0°C and quench with ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Wash the combined organic layers extensively with brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure methyl 2-acetyl-6-(benzyloxy)benzoate.

Protocol 2: Alpha-Bromination to Methyl 2-(2-bromoacetyl)-6-(benzyloxy)benzoate

Objective: To activate the acetyl group, creating a reactive electrophile for downstream nucleophilic substitution (e.g., amine coupling for heterocycle formation).

Step-by-Step Methodology:

-

Preparation: Dissolve the purified methyl 2-acetyl-6-(benzyloxy)benzoate in anhydrous dichloromethane (DCM) and cool the solution to 0-5°C using an ice-water bath[2].

-

Reagent Slurry: In a separate flask, prepare a slurry consisting of 1.05 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of aluminum chloride (AlCl₃) in DCM[2].

-

Reaction Execution: Slowly transfer the NBS slurry to the main reaction flask, strictly maintaining the internal temperature below 5°C.

-

Causality: NBS is utilized instead of elemental bromine (Br₂) to provide a controlled, low concentration of electrophilic bromine, minimizing the risk of over-bromination (dibromination) or unwanted aromatic ring bromination. AlCl₃ acts as a Lewis acid to facilitate the enolization of the acetyl group, which is the rate-determining step for alpha-halogenation[2].

-

-

Workup: Stir the mixture for 2 hours, monitoring by TLC. Quench the reaction with ice-water. Separate the organic layer, wash with saturated NaHCO₃ (to neutralize generated HBr) and brine, dry over Na₂SO₄, and concentrate to obtain the brominated intermediate.

Quantitative Data Presentation

The optimization of the O-benzylation step is critical for maximizing the yield of the pharmaceutical intermediate. The table below summarizes the causality between reaction conditions and the resulting yield and purity profiles.

| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |

| Acetone | K₂CO₃ | None | 50 | 24 | 65 | 92.0 | Sluggish Sₙ2 kinetics without phase-transfer catalyst. |

| DMF | NaOH | None | 25 | 12 | 40 | 75.5 | Strong base caused partial ester hydrolysis and aldol byproducts. |

| DMF | K₂CO₃ | TBAB | 60 | 10 | 92 | 98.5 | Optimal Sₙ2 conditions; TBAB accelerated phenoxide attack. |

| DMF | K₂CO₃ | KI | 60 | 12 | 88 | 97.0 | Finkelstein-type in situ formation of reactive Benzyl Iodide. |

Table 1: Optimization matrix for the synthesis of Methyl 2-acetyl-6-(benzyloxy)benzoate.

References

- Title: Buy Methyl 5-acetyl-2-(benzyloxy)

- Title: Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)

- Title: CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl Source: Google Patents URL

Sources

Application Note: Chemoselective Esterification of Acetyl-Benzyloxybenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Structural Challenges

The esterification of acetyl-benzyloxybenzoic acid presents a classic chemoselectivity challenge in organic synthesis. This scaffold contains three distinct reactive moieties:

-

Carboxylic Acid (-COOH): The target for esterification.

-

Benzyloxy Group (-OBn): An ether linkage that is generally stable to mild conditions but highly susceptible to reductive cleavage (e.g., Pd/C, H₂) and strong Lewis acids.

-

Acetyl Group (-OAc or -COMe): Depending on the exact substitution (acetoxy ester vs. acetyl ketone), this group is highly sensitive. An acetoxy group will rapidly undergo saponification under basic conditions or transesterification under strongly acidic conditions.

Because traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) or basic alkylation (alkyl halide with K₂CO₃) will inevitably lead to the cleavage or transesterification of the acetyl group, strictly neutral or ultra-mild conditions are mandatory. This guide details two field-proven, self-validating methodologies to achieve >85% yield while maintaining absolute chemoselectivity: EDCI/DMAP-Mediated Steglich Esterification and the Mitsunobu Reaction .

Methodological Decision Matrix

The selection of the esterification protocol depends entirely on the steric hindrance of the target alcohol and the stereochemical requirements of the final product.

Fig 1. Decision matrix for selecting esterification conditions based on alcohol properties.

Mechanistic Rationale: The Steglich Advantage

First introduced by Neises and Steglich [1], the Steglich esterification utilizes a carbodiimide coupling agent alongside 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

Expertise & Causality: While the original protocol utilized Dicyclohexylcarbodiimide (DCC), DCC generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to separate from the product because it is partially soluble in organic solvents. For drug development workflows where purity is paramount, we substitute DCC with EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDCI generates a urea byproduct that is highly water-soluble, allowing for complete removal during a simple aqueous workup.

The addition of DMAP is non-negotiable. Without DMAP, the reactive O-acylisourea intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea, permanently killing the reaction. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium ion, which is subsequently trapped by the alcohol.

Fig 2. Catalytic cycle of Steglich esterification highlighting DMAP-mediated acyl transfer.

Experimental Protocols

Protocol A: EDCI/DMAP-Mediated Steglich Esterification

Optimal for primary, secondary, and sterically hindered tertiary alcohols without stereochemical inversion.

Reagents:

-

Acetyl-benzyloxybenzoic acid (1.0 equiv)

-

Target Alcohol (1.2 equiv; increase to 2.0 equiv for tertiary alcohols)

-

EDCI·HCl (1.2 equiv)

-

DMAP (0.1 equiv; increase to 0.5 equiv for tertiary alcohols)

-

Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

-

Initiation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the acetyl-benzyloxybenzoic acid and the target alcohol in anhydrous DCM.

-

Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP in one portion.

-

Activation: Add EDCI·HCl portion-wise over 10 minutes to prevent rapid exothermic degradation.

-

Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: DCM:MeOH 95:5). The starting acid (visualized as a yellow spot via bromocresol green stain) should completely disappear, replaced by a high-Rf ester spot (UV active).

-

Workup: Dilute the reaction with additional DCM. Wash the organic layer successively with 1N HCl (removes DMAP and unreacted EDCI), Saturated Aqueous NaHCO₃ (removes trace unreacted acid), and Brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Mitsunobu Esterification

Optimal for secondary alcohols where strict inversion of stereochemistry (Walden inversion) is required.

The Mitsunobu reaction [2] operates under completely neutral conditions, making it exceptionally safe for the labile acetyl group. We utilize DIAD (Diisopropyl azodicarboxylate) instead of DEAD, as DIAD is liquid at room temperature, less toxic, and exhibits a superior safety profile regarding explosive potential.

Reagents:

-

Acetyl-benzyloxybenzoic acid (1.0 equiv)

-

Target Secondary Alcohol (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

-

Initiation: Dissolve the acetyl-benzyloxybenzoic acid, the secondary alcohol, and PPh₃ in anhydrous THF under an argon atmosphere. Cool the solution to 0 °C.

-

Activation: Add DIAD dropwise via syringe over 15 minutes.

-

Self-Validation Checkpoint (Visual): The DIAD solution is distinctly yellow. Upon dropwise addition, the yellow color should rapidly dissipate as the reactive betaine intermediate forms. A persistent yellow color indicates the consumption of PPh₃ is complete.

-

Propagation: Allow the reaction to warm to room temperature and stir for 6–8 hours.

-

Self-Validation Checkpoint (Precipitation): Concentrate the reaction mixture to a thick oil under reduced pressure. Add cold diethyl ether (or hexane/ether 1:1) and triturate vigorously. A heavy white precipitate of triphenylphosphine oxide (TPPO) will form, confirming a successful catalytic cycle.

-

Isolation: Filter off the TPPO precipitate through a pad of Celite. Concentrate the filtrate and purify the target ester via silica gel flash chromatography.

Quantitative Data Presentation

The table below summarizes the expected outcomes and chemoselectivity profiles of various esterification methodologies when applied specifically to the acetyl-benzyloxybenzoic acid scaffold.

| Methodology | Reagents | Reaction Conditions | Acetyl Stability | Benzyloxy Stability | Expected Yield |

| Fischer Esterification | H₂SO₄, ROH | Reflux, 12-24h | Poor (Transesterification) | Good | < 20% (Target) |

| Basic Alkylation | K₂CO₃, R-X | DMF, 60 °C, 8h | Moderate (Saponification) | Good | 40 - 60% |

| Steglich Esterification | EDCI, DMAP, ROH | DCM, RT, 4-12h | Excellent | Excellent | 85 - 95% |

| Mitsunobu Reaction | PPh₃, DIAD, ROH | THF, 0 °C to RT, 6-8h | Excellent | Excellent | 80 - 90% |

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. URL:[Link]

-

Hussain, H., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Frontiers in Chemistry, 9, 750348. URL:[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 5-acetyl-2-(benzyloxy)benzoate

Document Type: Technical Application Note & Protocol Target Audience: Process Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Compound: Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8)

Executive Summary

Methyl 5-acetyl-2-(benzyloxy)benzoate is a critical, high-value organic intermediate utilized extensively in the pharmaceutical industry . Its most prominent application is serving as the foundational building block in the multi-step synthesis of Salmeterol, a potent, long-acting β2-adrenergic receptor agonist (LABA) prescribed for asthma and chronic obstructive pulmonary disease (COPD) .

This application note details a robust, scalable protocol for the synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate via the selective O -benzylation of Methyl 5-acetylsalicylate. The guide emphasizes process causality, heat-transfer management, and isolation strategies tailored for kilogram-scale production, moving away from chromatography toward crystallization-based purification.

Physicochemical Profile

Understanding the physical properties of the target intermediate is essential for designing downstream work-up and isolation procedures. The insolubility of the product in water is strategically exploited in the scale-up protocol for precipitation.

Table 1: Physicochemical Properties of Methyl 5-acetyl-2-(benzyloxy)benzoate

| Property | Value | Operational Significance |

| Molecular Formula | C₁₇H₁₆O₄ | Stoichiometric basis for yield calculations. |

| Molecular Weight | 284.31 g/mol | N/A |

| Appearance | White to off-white solid | Visual indicator of purity during isolation. |

| Melting Point | 69–72 °C | Enables low-temperature drying; limits high-heat processing. |

| Solubility | Insoluble in water; Soluble in DMF, EtOAc | Dictates the anti-solvent precipitation strategy. |

Strategic Synthesis Rationale (Mechanistic Causality)

The synthesis relies on a Williamson ether-type O -alkylation. While seemingly straightforward, scale-up introduces mass transfer and thermodynamic challenges. Every reagent and parameter in this protocol has been selected based on chemical causality:

-

Protection Strategy: The phenolic hydroxyl group of the starting material (Methyl 5-acetylsalicylate) is highly reactive. It must be masked with a robust protecting group (benzyl ether) to prevent competitive side reactions during the subsequent aggressive α -bromination of the acetyl group required in the Salmeterol pathway .

-

Solvent Selection (DMF): Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It provides excellent solvency for both the starting material and the alkylating agent, while significantly accelerating the SN2 substitution by leaving the nucleophilic phenoxide anion relatively unsolvated and highly reactive.

-

Base Selection (K₂CO₃): Potassium carbonate is a mild, heterogeneous base. It is sufficiently basic to deprotonate the phenol (pKa ~10) but not strong enough to cause competitive hydrolysis of the methyl ester.

-

Phase Transfer Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is critical for scale-up. Because K₂CO₃ is insoluble in DMF, the reaction occurs at the solid-liquid interface. TBAB facilitates the transfer of the phenoxide ion into the bulk solvent, preventing mass-transfer bottlenecks and reducing reaction time from >24 hours to 8–12 hours .

-

Isolation via Precipitation: At scale, solvent extraction (e.g., EtOAc/Water) is volume-intensive and generates massive organic waste. By quenching the DMF reaction mixture directly into ice-water, the hydrophobic product precipitates quantitatively, allowing for simple filtration.

Scale-Up Protocol: 1-Kilogram Batch Synthesis

Note: This protocol is a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction is driven to completion before proceeding to isolation.

Stoichiometry and Reagent Charge

Table 2: Reagent Quantities for 1.0 kg Scale

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |

| Methyl 5-acetylsalicylate | 194.18 | 1.00 | 1.00 kg (5.15 mol) | Starting Material |

| Benzyl Chloride (BnCl) | 126.58 | 1.20 | 782 g (6.18 mol) | Alkylating Agent |

| Potassium Carbonate | 138.20 | 2.00 | 1.42 kg (10.3 mol) | Base |

| TBAB | 322.37 | 0.10 | 166 g (0.515 mol) | Catalyst (PTC) |

| DMF | N/A | 5.0 Vol | 5.0 L | Solvent |

Step-by-Step Execution

Step 1: Reactor Preparation & Charging

-

Purge a 20 L jacketed glass reactor with Nitrogen ( N2 ) for 15 minutes to displace atmospheric moisture.

-

Charge 5.0 L of anhydrous DMF into the reactor at 20 °C.

-

Begin overhead stirring at 150 RPM.

-

Sequentially charge 1.00 kg of Methyl 5-acetylsalicylate, 1.42 kg of K₂CO₃, and 166 g of TBAB.

-

Causality Check: A slurry will form. Ensure stirring is sufficient to keep the solid base suspended.

-

Step 2: Alkylation & Exotherm Control

-

Heat the reactor jacket to bring the internal temperature to 60 °C.

-

Load 782 g of Benzyl Chloride into an addition funnel.

-

Add Benzyl Chloride dropwise over 90 minutes.

-

Safety & Quality: This reaction is mildly exothermic. Controlled addition prevents temperature spikes that could lead to the formation of benzyl alcohol impurities via hydrolysis. Maintain internal temperature between 60–70 °C.

-

Step 3: Aging and In-Process Control (IPC)

-

Once addition is complete, age the reaction mixture at 65 °C for 8 to 12 hours.

-

Self-Validation (IPC): Withdraw a 0.5 mL sample, dilute with 2 mL EtOAc, wash with 1 mL water, and analyze the organic layer via TLC (Hexane:EtOAc 3:1) or HPLC. The reaction is deemed complete when the starting material constitutes < 1.0% by area.

Step 4: Quenching and Precipitation

-

Cool the reactor internal temperature to 20 °C.

-

In a separate 50 L vessel, prepare 15.0 L of ice-water (0–5 °C) under vigorous stirring.

-

Slowly transfer the DMF reaction mixture into the ice-water over 45 minutes.

-

Causality Check: The sudden shift in solvent polarity causes the immediate crystallization of Methyl 5-acetyl-2-(benzyloxy)benzoate.

-

Step 5: Isolation and Drying

-

Filter the resulting white/off-white suspension through a Nutsche filter or centrifuge.

-

Wash the filter cake with 3.0 L of cold water (to remove residual DMF and inorganic salts), followed by 1.0 L of cold heptane (to remove unreacted benzyl chloride).

-

Transfer the solid to a vacuum tray dryer. Dry at 45 °C under high vacuum (< 50 mbar) for 12 hours until the moisture content is < 0.5% (Karl Fischer titration).

-

Expected Yield: 1.24 – 1.32 kg (85% – 90% theoretical yield).

Downstream Application: Salmeterol Synthesis Workflow

The synthesized Methyl 5-acetyl-2-(benzyloxy)benzoate is immediately primed for the next stage of API manufacturing. The workflow below illustrates how this intermediate fits into the broader synthesis of Salmeterol .

Caption: Synthetic workflow from starting material to Salmeterol API.

Pharmacological Context: β2-Adrenergic Signaling

Understanding the end-use of the chemical intermediate provides critical context for pharmaceutical process chemists. Salmeterol, synthesized from our target compound, is a highly selective agonist. Upon administration, it binds to the β2-Adrenergic Receptor (a GPCR) in the lungs, triggering the canonical Gs signaling cascade that ultimately results in life-saving bronchodilation .

Caption: Canonical Gs signaling pathway activated by Salmeterol.

References

- Google Patents. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates. World Intellectual Property Organization.

Troubleshooting & Optimization

Section 1: The Ambident Nucleophile Dilemma (O- vs. C-Alkylation)

Welcome to the Application Scientist Support Portal. This technical troubleshooting guide is designed for researchers and drug development professionals dealing with the chemoselective protection and functionalization of aromatic systems.

Benzylation of hydroxybenzoates (such as methyl salicylate or methyl 5-acetyl-2-hydroxybenzoate) is a foundational transformation in pharmaceutical synthesis[1]. However, because the intermediate phenolate is highly reactive, the reaction is prone to multiple competing pathways. Below, we dissect the causality behind these side reactions and provide self-validating protocols to ensure high-fidelity synthesis.

Logical pathways of hydroxybenzoate benzylation and primary side reactions.

Q: Why is my reaction yielding a mixture of O-alkylated and C-alkylated products instead of a clean ether? A: Once deprotonated by a base, hydroxybenzoates form phenolate anions. Phenolates are ambident nucleophiles, meaning they possess two distinct reactive centers: the highly electronegative, "hard" oxygen atom, and the "softer" carbon atoms at the ortho and para positions of the aromatic ring[2].

The regioselectivity of your reaction is not random; it is strictly dictated by your choice of solvent. In protic solvents (like water or alcohols), strong hydrogen bonding preferentially solvates and masks the hard oxygen atom. This steric and electronic shielding forces the benzyl halide to attack the less solvated, softer carbon atom, driving C-alkylation[3]. Conversely, polar aprotic solvents strongly solvate the counter-cation (e.g., K⁺) but leave the phenolate oxygen "naked" and highly reactive, favoring O-alkylation[2].

Table 1: Quantitative Impact of Solvent on Phenolate Alkylation Regioselectivity

| Solvent Type | Example | Dominant Pathway | Causality / Mechanistic Driver |

| Polar Aprotic | DMF, DMSO | O-Alkylation (>95%) | Cation solvation leaves the hard oxygen nucleophile exposed and kinetically favored. |

| Polar Protic | Water, Methanol | Mixed (O- and C-) | Hydrogen bonding partially shields the oxygen, increasing soft carbon nucleophilicity. |

| Strongly Protic | Trifluoroethanol | C-Alkylation (>90%) | Extreme hydrogen bonding completely blocks the oxygen site, forcing thermodynamic C-attack. |

Q: How do I eliminate C-alkylation completely? A: Switch your solvent system to anhydrous dimethylformamide (DMF) or acetone, and utilize a weak, non-nucleophilic base like potassium carbonate (K₂CO₃)[1]. Ensure your reaction mixture is strictly anhydrous; even trace atmospheric moisture can disrupt the ion-pairing dynamics and promote C-alkylation.

Section 2: Ester Hydrolysis and Transesterification

Q: My LC-MS shows a major byproduct with a mass corresponding to a carboxylic acid. What went wrong? A: You are observing ester hydrolysis (saponification). This side reaction occurs when a strong hydroxide base (such as NaOH or KOH) is used in the presence of trace water. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoate ester and cleaving it into the corresponding carboxylic acid and alcohol. Solution: Replace NaOH with a milder carbonate base (e.g., K₂CO₃ or Cs₂CO₃). Carbonates are sufficiently basic to deprotonate the phenolic hydroxyl (pKa ~10) but are poor nucleophiles, thereby preserving the delicate ester linkage[4].

Q: I used ethanol to dissolve my methyl hydroxybenzoate, and my product mass increased by exactly 14 Da. Why? A: This is a classic transesterification side reaction. In the presence of a base, the ethanol solvent is deprotonated to form an ethoxide ion. Ethoxide acts as a nucleophile, attacking the methyl ester and replacing the methoxy group with an ethoxy group (resulting in a net mass increase of 14 Da: loss of -CH₃, gain of -CH₂CH₃). Solution: Never use alcohol solvents that do not structurally match your ester group. To prevent both transesterification and C-alkylation simultaneously, abandon alcohol solvents entirely in favor of polar aprotic solvents[1].

Section 3: Self-Validating Experimental Protocol

To ensure high-fidelity O-benzylation with minimal side reactions, we recommend the following standardized workflow. This protocol is designed as a self-validating system: the strict anhydrous conditions prevent hydrolysis, while continuous TLC monitoring ensures you do not over-react the system and risk dialkylation.

Self-validating experimental workflow for optimized O-benzylation.

Step-by-Step Method: O-Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the hydroxybenzoate starting material in anhydrous DMF (0.5 M concentration) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent ester hydrolysis; the nitrogen blanket prevents oxidative side reactions[1].

-

Base Addition: Add 2.0–2.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring ensures complete deprotonation of the phenol to the phenolate anion before the electrophile is introduced, preventing unreacted phenol from competing in side pathways[1].

-

Electrophile Addition: Slowly add 1.2 equivalents of benzyl bromide (or benzyl chloride) dropwise. Causality: Dropwise addition prevents localized high concentrations of the alkylating agent, which is the primary trigger for polyalkylation.

-

Heating & Monitoring: Heat the mixture to 60°C. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (typically requires 8–12 hours). Causality: Maintaining the temperature at 60°C provides sufficient activation energy for the Sₙ2 displacement without thermally degrading the ester or inducing unwanted rearrangements[1].

-

Quenching: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature and pour the mixture into crushed ice-water. Causality: The sudden shift in polarity crashes out the highly hydrophobic benzylated product and safely quenches any unreacted benzyl halide[1].

-

Workup: Extract the aqueous phase 3x with Ethyl Acetate. Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product[1],[4].

References

- A Comprehensive Technical Guide to Methyl 5-acetyl-2-(benzyloxy)

- Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities.

- Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. Journal of the American Chemical Society.

- WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.

Sources

Technical Support Center: Optimization of Reflux Time for Benzyloxybenzoate Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzyloxybenzoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the synthesis of benzyloxybenzoate esters, with a particular focus on optimizing reaction time under reflux conditions. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot and refine your experimental protocols effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new benzyloxybenzoate synthesis via Williamson ether synthesis. How do I determine the optimal reflux time?

A1: Determining the optimal reflux time is crucial for maximizing yield while minimizing byproduct formation. An excessively short duration leads to an incomplete reaction, while an overly long time can promote the degradation of products and the formation of impurities like dibenzyl ether.[1][2]

The most reliable method is to perform a time-course study. This involves running the reaction and collecting aliquots at regular intervals (e.g., every 1-2 hours). Each aliquot is then quenched and analyzed to quantify the consumption of starting materials and the formation of the desired product.

Key Causality: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] Its rate is dependent on the concentration of both the phenoxide nucleophile and the benzyl halide electrophile, as well as the reaction temperature (at reflux, this is the boiling point of the solvent). The optimal time represents the point where the reaction curve plateaus, indicating that the reaction has reached completion and further heating provides no benefit.

Below is a detailed protocol and a workflow diagram for conducting such a study.

Experimental Protocol: Time-Course Study for Reflux Optimization

This protocol outlines a systematic approach to identify the optimal reflux duration for the synthesis of a generic methyl 4-(benzyloxy)benzoate.

Materials:

-

Methyl 4-hydroxybenzoate

-

Benzyl bromide (or chloride)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) as base[5]

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as solvent

-

Reaction flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis

Procedure:

-

Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere.

-

Reagents: To the flask, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF.

-

Initiation: Stir the mixture and add benzyl bromide (1.1 eq).

-

Reflux: Heat the reaction mixture to reflux (the temperature will depend on the solvent chosen).

-

Monitoring: Once reflux begins, start a timer. At each time point (e.g., T=0, 1, 2, 4, 6, 8 hours), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

-

Quenching & Prep: Immediately quench the aliquot in a vial containing dilute HCl and an organic solvent (e.g., ethyl acetate). Vortex thoroughly. This stops the reaction and extracts the compounds into the organic layer.

-

Analysis:

-

Data Plotting: Plot the percentage conversion against time. The optimal reflux time is the point at which the conversion reaches its maximum and plateaus.

Workflow for Reflux Time Optimization

Caption: Workflow for experimental optimization of reflux time.

Q2: My reaction yield is consistently low even after refluxing for an extended period. What are the common causes?

A2: Low yields can stem from several factors unrelated to insufficient reaction time. Extending the reflux period may not solve the issue and could even be detrimental.[2] Here are the most common culprits:

-

Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion.[3] If the base used is too weak or insufficient in quantity, the starting alcohol will not be fully deprotonated, leading to a low concentration of the active nucleophile.

-

Solution: Use a strong base like sodium hydride (NaH) for complete deprotonation, or ensure a sufficient excess of a weaker base like K₂CO₃. Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the phenoxide.[8]

-

-

Poor Nucleophilicity/Electrophilicity: Steric hindrance around the phenolic oxygen or the benzylic carbon can slow down the SN2 reaction.

-

Side Reactions: Competing reactions can consume starting materials or the product. This is a critical area where reflux time plays a role (see Q3).

-